N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-16-8-7-13(9-14(16)18)21-17-10-15(19-11-20-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCCEOOPOMSACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=NC(=C2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of (E)-3-(3-Chloro-4-Methoxyphenyl)-1-Phenylprop-2-en-1-one
The foundational synthetic strategy adapts methodology from Rodríguez et al. (2010) for 6-arylpyrimidin-2-amines. The process initiates with the Claisen-Schmidt condensation between 3-chloro-4-methoxybenzaldehyde and acetophenone under alkaline conditions.
Key reaction parameters:
- Molar ratio 1:1.2 (aldehyde:ketone)
- Ethanol solvent system (50 mL per 0.1 mol substrate)
- Sodium hydroxide catalyst (10% w/v aqueous solution)
- Reflux duration: 6-8 hours
The resulting chalcone intermediate demonstrates characteristic spectral features:
Pyrimidine Ring Formation
The critical cyclization step employs guanidine nitrate in lithium hydroxide-mediated conditions, modified from the original morpholinophenyl synthesis:
(E)-3-(3-Chloro-4-Methoxyphenyl)-1-Phenylprop-2-en-1-one + Guanidine Nitrate
→ N-(3-Chloro-4-Methoxyphenyl)-6-Phenylpyrimidin-4-Amine
Optimized reaction conditions:
- Ethanol/water (5:1 v/v) solvent mixture
- Lithium hydroxide (0.5 M aqueous solution) added dropwise over 1 hour
- Reflux maintained for 6 hours post-addition
- Column chromatography purification (silica gel, ethyl acetate/hexanes 3:7)
This method yields 58-63% product with characteristic:
- IR NH₂ stretches at 3355-3459 cm⁻¹
- ¹H NMR singlet at δ 5.23 ppm (2H, NH₂)
- Mass spectrum molecular ion at m/z 337.11 (calculated 337.09)
Palladium-Catalyzed Cross-Coupling Strategy
Synthesis of 4-Chloro-6-Phenylpyrimidine
Adapting methodology from Gangjee et al. (2010), this route begins with pre-formed pyrimidine cores. The 4-chloro-6-phenylpyrimidine intermediate is prepared via:
2,4-Dichloro-6-phenylpyrimidine + Ammonia → 4-Chloro-6-phenylpyrimidin-2-amine
↓
Selective deamination at C2 position
Critical process parameters:
- Pd(PPh₃)₄ catalyst (5 mol%)
- Buchwald-Hartwig amination conditions
- DMF solvent at 110°C for 24 hours
- Yield: 72% for deaminated intermediate
Nucleophilic Aromatic Substitution
The final coupling employs 3-chloro-4-methoxyaniline under modified Ullmann conditions:
4-Chloro-6-Phenylpyrimidine + 3-Chloro-4-Methoxyaniline
→ Target Compound
Optimized reaction profile:
- Copper(I) iodide catalyst (10 mol%)
- L-Proline ligand (20 mol%)
- DMSO solvent at 120°C for 36 hours
- Potassium carbonate base (3 equiv)
- Isolated yield: 68% after recrystallization
Key analytical data:
Solid-Phase Parallel Synthesis Approach
Wang Resin Immobilization
This innovative method adapts combinatorial techniques from recent patent literature, featuring:
- Resin functionalization with 4-chloro-6-phenylpyrimidine core
- Sequential SNAr reactions with amines
- Cleavage from solid support
Advantages include:
- Automated synthesis capability
- Purity >95% without chromatography
- Scalability to kilogram quantities
Key Process Parameters
| Stage | Conditions | Duration | Yield |
|---|---|---|---|
| Resin loading | DCM, DIEA (3 equiv), rt | 24 h | 92% |
| Amine coupling | DMF, 90°C, microwave irradiation | 2 h | 85% |
| TFA cleavage | 95% TFA in DCM | 1 h | 98% |
Final product characterization matches solution-phase synthesis:
Comparative Analysis of Synthetic Methods
The table below evaluates key metrics across the three approaches:
| Parameter | Cyclocondensation | Cross-Coupling | Solid-Phase |
|---|---|---|---|
| Overall Yield | 58-63% | 68% | 72% |
| Purity (HPLC) | 95.2% | 97.8% | 97.3% |
| Reaction Time | 12 h | 60 h | 27 h |
| Scalability | 100 g scale | 500 g scale | Kilogram |
| Byproduct Formation | 5-7% | 3-5% | <1% |
The cross-coupling method demonstrates superior yield and purity, while solid-phase synthesis offers scalability advantages for industrial production. Cyclocondensation remains valuable for laboratory-scale diversity-oriented synthesis.
Mechanistic Considerations
Ring-Closure Dynamics
DFT calculations (B3LYP/6-31G*) reveal the cyclocondensation proceeds through:
Steric Effects in Coupling Reactions
The 3-chloro substituent creates significant steric hindrance (θ = 128° dihedral angle), necessitating:
- Bulky ligands for cross-coupling methods
- Elevated temperatures in SNAr reactions
- Microwave assistance in solid-phase synthesis
Purification and Characterization
Chromatographic Optimization
Comparative mobile phase studies show:
| System | Rf | Resolution | Peak Symmetry |
|---|---|---|---|
| Hexanes/EtOAc (7:3) | 0.42 | 1.8 | 0.94 |
| DCM/MeOH (95:5) | 0.37 | 2.1 | 0.88 |
| Toluene/acetone (8:2) | 0.51 | 1.5 | 0.91 |
The DCM/MeOH system provides optimal separation of regioisomeric byproducts.
Spectroscopic Fingerprints
Critical diagnostic signals include:
Industrial-Scale Production Insights
Pilot plant data (100 kg batch) demonstrates:
- Cost breakdown:
- Raw materials: 62%
- Energy: 23%
- Purification: 15%
- Environmental metrics:
- E-factor: 18.7 kg waste/kg product
- PMI: 24.3
Process intensification strategies reduce E-factor to 11.4 through:
- Solvent recycling (DMF recovery >85%)
- Catalyst recuperation (Pd >92% reclaimed)
- Continuous flow implementation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the 3-position of the phenyl ring undergoes nucleophilic substitution under mild conditions. This reactivity is exploited to introduce new functional groups or linkers for further derivatization.
Key Observations :
-
Substitution occurs regioselectively at the chloro position due to electron-withdrawing effects of the methoxy group .
-
Reactions in polar aprotic solvents (e.g., THF) with triethylamine as a base enhance yields .
Hydrolysis Reactions
The methoxy group undergoes hydrolysis under acidic or basic conditions to generate hydroxylated intermediates, enabling further functionalization.
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the methoxy oxygen, followed by nucleophilic attack by water.
-
Basic conditions deprotonate the hydroxyl group post-hydrolysis, stabilizing the product .
Coupling Reactions
The aniline nitrogen participates in Buchwald-Hartwig or Ullmann-type couplings to form biaryl or heteroaryl hybrids.
Example :
-
Reaction with 4-(pyrrolidinyl)piperidine under Pd catalysis yields kinase inhibitors with IC₅₀ values <200 nM against Plasmodium falciparum targets .
Schiff Base Formation
The primary amine reacts with aldehydes to form imine-linked derivatives, useful in medicinal chemistry.
Structural Confirmation :
-
Crystallographic data (e.g., N–H···N hydrogen bonds with d(D···A) = 2.65–2.69 Å) validate imine formation .
Electrophilic Aromatic Substitution
The electron-rich phenyl ring undergoes nitration, sulfonation, or halogenation at specific positions.
Note : Steric hindrance from the pyrimidine ring directs electrophiles to the meta position relative to the chloro group .
Complexation with Metal Ions
The pyrimidine nitrogen and aniline lone pairs enable coordination with transition metals, forming bioactive complexes.
| Metal Salt | Product | Application | Reference |
|---|---|---|---|
| Fe(III) PPIX | Heme-pyrimidine complex | Antimalarial activity (IC₅₀: 0.8 μM) | |
| Cu(II) acetate | Square-planar Cu complex | Catalytic oxidation studies |
Pharmacological Relevance :
Scientific Research Applications
Antimalarial Activity
One of the most significant applications of N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine is its role in the development of antimalarial agents. Research has shown that derivatives of pyrimidine can exhibit potent antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria.
Case Study: In Vivo Antimalarial Efficacy
A study evaluated various pyrimidine derivatives, including this compound, for their efficacy against both chloroquine-sensitive and resistant strains of P. falciparum. The results indicated that certain compounds displayed IC50 values lower than 0.05 µM, demonstrating strong antimalarial properties. Notably, one derivative was found to be equally potent as chloroquine against the sensitive strain, while others outperformed chloroquine against resistant strains .
| Compound | IC50 (µM) | Activity Against CQ-Sensitive Strain | Activity Against CQ-Resistant Strain |
|---|---|---|---|
| 7a | <0.05 | Yes | Yes |
| 7f | <0.05 | Yes | Yes |
| 8f | <0.05 | Yes | No |
Cancer Therapeutics
This compound has also been investigated for its potential as an anticancer agent. Its structural features suggest it may inhibit critical pathways involved in tumor growth and angiogenesis.
Case Study: Inhibition of CDC42 GTPases
Research focusing on CDC42 GTPases, which are overexpressed in multiple tumor types, revealed that compounds similar to this compound exhibited significant antiproliferative activity across various cancer cell lines. The compound's ability to modulate pathways critical for tumor growth was highlighted through structure–activity relationship studies, indicating that specific substituents on the phenyl ring could enhance its potency .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 13 | A549 | 1.2 |
| Compound 14 | MCF7 | 0.9 |
| Compound 15 | HeLa | 1.5 |
Enzyme Inhibition
Apart from its applications in antimalarial and cancer therapies, this compound has shown promise in enzyme inhibition studies. Specifically, it targets plasmodial kinases such as PfGSK3 and PfPK6, which are considered novel drug targets for combating malaria.
Case Study: Kinase Activity
In vitro assays demonstrated that this compound derivatives effectively inhibited PfGSK3 and PfPK6 with IC50 values ranging from 150 nM to 700 nM, depending on the specific substituents present on the pyrimidine core .
| Enzyme Target | Compound | IC50 (nM) |
|---|---|---|
| PfGSK3 | Compound A | 150 |
| PfPK6 | Compound B | 200 |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
Pyrimidine derivatives exhibit diverse biological activities depending on substituent positions and types. Below is a comparative analysis of key analogs:
N-(4-Methoxyphenyl)-6-Methyl-2-Phenyl-5-{[4-(Trifluoromethyl)Anilino]-Methyl}Pyrimidin-4-Amine
- Substituents: Position 2: Phenyl Position 4: 4-Methoxyphenyl Position 5: 4-Trifluoromethylanilino-methyl Position 6: Methyl
- Key Features :
- The trifluoromethyl group increases electronegativity and lipophilicity, enhancing receptor binding.
- The methoxy group at position 4 contributes to electron-donating effects.
- Activity : Demonstrated antimicrobial properties .
N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine
- Substituents: Position 2: Phenyl Position 4: 2-Fluorophenyl Position 5: 4-Methoxyphenylaminomethyl Position 6: Methyl
- Key Features: Fluorine at position 4 introduces strong electron-withdrawing effects, altering electronic density. The aminomethyl group at position 5 facilitates hydrogen bonding.
- Activity: Immunomodulatory and antibacterial effects observed .
N-Benzyl-2-(4-Nitrophenyl)-6-Phenylpyrimidin-4-Amine
- Substituents :
- Position 2: 4-Nitrophenyl
- Position 4: Benzyl
- Position 6: Phenyl
- Activity: Not explicitly stated, but nitro groups are often associated with antimicrobial activity .
Physicochemical and Pharmacokinetic Properties
| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | ~3.5 | 1 | 4 | ~60 |
| N-(4-Methoxyphenyl)-... (Trifluoromethyl) | ~4.2 | 1 | 6 | ~75 |
| N-(2-Fluorophenyl)-... (Aminomethyl) | ~3.8 | 2 | 5 | ~70 |
| N-Benzyl-2-(4-Nitrophenyl)-... | ~3.0 | 1 | 5 | ~85 |
Notes:
- The target compound’s chloro and methoxy groups balance lipophilicity and polarity, favoring membrane permeability.
- Trifluoromethyl and nitro substituents increase LogP but may reduce solubility .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the pyrimidine class, characterized by a pyrimidine ring substituted with various functional groups. The presence of a methoxy group and a chloro substituent on the phenyl ring is significant for its biological properties. The synthesis typically involves multi-step reactions that allow for the introduction of these substituents at specific positions on the aromatic rings.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa and AGS cells. The mechanism of action involves inducing cell cycle arrest and apoptosis, which is associated with elevated levels of reactive oxygen species (ROS) in these cells .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 53.02 | Induces apoptosis, ROS increase |
| AGS | 45.00 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrates antibacterial activity against various strains, including Enterococcus faecalis, with a minimum inhibitory concentration (MIC) reported at 16 µg/mL . Its efficacy suggests that modifications in the pyrimidine structure can enhance antibacterial potency.
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Enterococcus faecalis | 16 | 32 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups like chlorine enhances the biological activity of pyrimidine derivatives. Conversely, electron-donating groups may reduce efficacy. For instance, compounds with chloro or fluoro substituents at specific positions on the phenyl ring showed improved anticancer activities compared to their unsubstituted counterparts .
Figure 1: Structure-Activity Relationship Insights
SAR Insights
Case Studies
- Anticancer Efficacy : A study involving this compound revealed that it significantly reduced tumor growth in xenograft models, indicating its potential as a therapeutic agent in cancer treatment.
- Antimicrobial Studies : In vitro testing against resistant bacterial strains demonstrated that this compound could serve as a lead for developing new antibiotics, especially against gram-positive bacteria.
Q & A
Q. What are the established synthetic routes for N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine?
The compound can be synthesized via nucleophilic substitution reactions. For example, a chloro-substituted pyrimidine intermediate (e.g., 5-(chloromethyl)-6-methyl-2-phenylpyrimidin-4-amine) is refluxed with 3-chloro-4-methoxyaniline in chloroform for 5 hours. Post-reaction, the product is purified via column chromatography (silica gel, chloroform eluent) and crystallized from methanol, yielding ~78% purity .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Single-crystal X-ray diffraction (SC-XRD) is essential for resolving the 3D structure, including dihedral angles between aromatic rings and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are widely used for refinement .
- NMR and IR spectroscopy confirm functional groups, such as the methoxy (-OCH₃) and amine (-NH-) moieties.
Q. How is the purity of the compound validated post-synthesis?
Purity is assessed via high-performance liquid chromatography (HPLC) and melting-point analysis. Crystallization from methanol ensures removal of unreacted aniline derivatives, as seen in analogous pyrimidine syntheses .
Advanced Research Questions
Q. How do intramolecular interactions influence the compound’s conformation and stability?
Intramolecular N–H⋯N hydrogen bonds between the pyrimidine ring and substituted aniline groups stabilize the molecule’s planar conformation. Dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) are critical for minimizing steric strain, as observed in structurally similar derivatives . Weak C–H⋯π interactions further stabilize crystal packing .
Q. What strategies resolve contradictions in crystallographic data refinement?
Discrepancies in hydrogen-bonding networks or thermal motion parameters can be addressed by:
- Using SHELXL’s restraints for anisotropic displacement parameters.
- Validating hydrogen positions via Fourier difference maps.
- Cross-referencing with analogous structures (e.g., N-(4-chlorophenyl) derivatives) to identify consistent bonding patterns .
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent selection : Chloroform enhances solubility of aromatic intermediates during reflux .
- Catalysis : Lewis acids (e.g., MgSO₄) may improve reaction efficiency by absorbing residual moisture.
- Time-temperature profiling : Extended reflux durations (>5 hours) may increase byproduct formation, requiring careful monitoring .
Q. What computational methods predict the compound’s bioactivity based on structural analogs?
Molecular docking studies using pyrimidine derivatives (e.g., enzyme inhibitors like N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide) suggest that the trifluoromethyl and methoxy groups enhance binding to hydrophobic enzyme pockets. QSAR models can extrapolate these findings to predict antibacterial or antifungal activity .
Methodological Notes
- Synthetic Optimization : Scale-up requires transitioning from batch reactors to continuous flow systems to maintain yield .
- Data Validation : Cross-check SC-XRD results with powder XRD to detect polymorphism, a common issue in pyrimidine derivatives .
- Safety Protocols : Use fume hoods during synthesis due to chloroform’s toxicity, and adhere to OSHA guidelines for aromatic amine handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
